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Compound of Interest

Compound Name:
4-(Trifluoromethoxy)-DL-

phenylglycine

Cat. No.: B1304649 Get Quote

CAS Number: 261952-24-3

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by

the presence of a trifluoromethoxy group on the phenyl ring. This structural feature is of

significant interest in medicinal chemistry and drug development due to the unique

physicochemical properties imparted by the trifluoromethoxy moiety, such as increased

lipophilicity and metabolic stability. While specific biological activity and detailed experimental

protocols for this compound are not extensively documented in publicly available literature, its

structural similarity to other phenylglycine derivatives suggests potential applications in

modulating neurological pathways, particularly those involving metabotropic glutamate

receptors (mGluRs). This guide provides a comprehensive overview of the available technical

data for 4-(Trifluoromethoxy)-DL-phenylglycine, outlines plausible synthetic approaches

based on established chemical principles, and discusses its potential role in drug discovery.

Chemical and Physical Properties
Quantitative data for 4-(Trifluoromethoxy)-DL-phenylglycine is limited. The following table

summarizes the available information, including predicted values from chemical suppliers. It is

crucial to note that predicted data should be confirmed through experimental analysis.
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Property Value Source

CAS Number 261952-24-3 [1][2][3]

Molecular Formula C₉H₈F₃NO₃ [1][2][3]

Molecular Weight 235.16 g/mol [2][4]

IUPAC Name

2-amino-2-[4-

(trifluoromethoxy)phenyl]acetic

acid

[3]

Melting Point
ca. 292 °C (sublimes)

(Predicted)
[2]

Boiling Point 294.0 ± 40.0 °C (Predicted) [2]

Density 1.454 ± 0.06 g/cm³ (Predicted) [2]

Purity ≥97% [4]

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-(Trifluoromethoxy)-DL-
phenylglycine is not readily available in the surveyed literature. However, based on

established methods for the synthesis of substituted phenylglycines, two primary synthetic

routes are proposed: the Strecker synthesis and the Bucherer-Bergs reaction, both utilizing 4-

(trifluoromethoxy)benzaldehyde as a key starting material.

Proposed Synthetic Pathway: Strecker Synthesis
The Strecker synthesis is a well-established method for producing amino acids from aldehydes.

[5][6][7] The proposed reaction for 4-(Trifluoromethoxy)-DL-phenylglycine would proceed in

two main steps: the formation of an α-aminonitrile followed by hydrolysis.

Experimental Workflow: Strecker Synthesis
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Caption: Proposed Strecker synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine.

Detailed Methodology (Hypothetical):

α-Aminonitrile Formation: To a solution of 4-(trifluoromethoxy)benzaldehyde in a suitable

solvent such as methanol, an aqueous solution of ammonium chloride and sodium cyanide is

added.[1][7] The reaction mixture is stirred at room temperature for several hours to facilitate

the formation of α-amino-4-(trifluoromethoxy)phenylacetonitrile. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis. This is typically

achieved by heating the reaction mixture under reflux with a strong acid, such as

hydrochloric acid.[8] The completion of the hydrolysis can be monitored by the

disappearance of the nitrile peak in the infrared (IR) spectrum.

Isolation and Purification: After cooling, the reaction mixture is neutralized to precipitate the

crude 4-(Trifluoromethoxy)-DL-phenylglycine. The product can be collected by filtration,

washed with cold water, and then purified by recrystallization from a suitable solvent system,

such as an ethanol/water mixture.

Proposed Synthetic Pathway: Bucherer-Bergs Reaction
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The Bucherer-Bergs reaction offers an alternative route to α,α-disubstituted amino acids via a

hydantoin intermediate.[9][10][11]

Experimental Workflow: Bucherer-Bergs Reaction

4-(Trifluoromethoxy)benzaldehyde

5-(4-(Trifluoromethoxy)phenyl)hydantoin
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Caption: Proposed Bucherer-Bergs synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine.

Detailed Methodology (Hypothetical):

Hydantoin Formation: 4-(Trifluoromethoxy)benzaldehyde is reacted with potassium cyanide

and ammonium carbonate in a mixture of ethanol and water.[11] The mixture is heated in a

sealed vessel to facilitate the formation of 5-(4-(trifluoromethoxy)phenyl)hydantoin.

Hydrolysis of the Hydantoin: The resulting hydantoin is then hydrolyzed to the corresponding

amino acid. This can be achieved by heating with a strong base, such as barium hydroxide,

or a strong acid, like sulfuric acid.

Product Isolation: Following hydrolysis, the reaction mixture is neutralized to precipitate the

4-(Trifluoromethoxy)-DL-phenylglycine. The product is then isolated and purified as

described in the Strecker synthesis protocol.

Spectroscopic Analysis (Predicted)
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While experimental spectra for 4-(Trifluoromethoxy)-DL-phenylglycine are not available, the

expected key signals can be predicted based on its structure and data from analogous

compounds.

Expected Spectroscopic Data:

Technique Expected Key Signals

¹H NMR

- Aromatic protons (doublets, integrating to 2H

each) in the region of 7.0-7.5 ppm. - A singlet for

the α-proton adjacent to the amino and carboxyl

groups. - Broad signals for the amino and

carboxylic acid protons, which may be

exchangeable with D₂O.

¹³C NMR

- Aromatic carbons, with the carbon attached to

the trifluoromethoxy group showing a

characteristic quartet due to C-F coupling. - A

signal for the α-carbon. - A signal for the

carboxylic acid carbon.

IR Spectroscopy

- Broad O-H stretch from the carboxylic acid

(around 3000 cm⁻¹). - N-H stretches from the

amino group (around 3300-3400 cm⁻¹). - A

strong C=O stretch from the carboxylic acid

(around 1700-1750 cm⁻¹). - C-F stretching

vibrations associated with the trifluoromethoxy

group.

Mass Spectrometry

- A molecular ion peak corresponding to the

molecular weight of 235.16. - Fragmentation

patterns characteristic of amino acids, such as

the loss of the carboxylic acid group.

Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 4-(Trifluoromethoxy)-DL-
phenylglycine is lacking. However, the broader class of phenylglycine derivatives has been

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1304649?utm_src=pdf-body
https://www.benchchem.com/product/b1304649?utm_src=pdf-body
https://www.benchchem.com/product/b1304649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


extensively studied, particularly as modulators of metabotropic glutamate receptors (mGluRs).

[12][13][14]

mGluRs are G-protein coupled receptors that play a crucial role in modulating synaptic

transmission and neuronal excitability in the central nervous system.[13][14] They are classified

into three groups (I, II, and III) based on their sequence homology, pharmacology, and

intracellular signaling mechanisms.

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins,

and their activation leads to the stimulation of phospholipase C (PLC), resulting in the

mobilization of intracellular calcium.[14][15]

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8)

mGluRs: These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl

cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]

Given that various substituted phenylglycines act as agonists or antagonists at different mGluR

subtypes, it is plausible that 4-(Trifluoromethoxy)-DL-phenylglycine could also interact with

these receptors. The trifluoromethoxy group, with its strong electron-withdrawing nature and

high lipophilicity, could significantly influence the binding affinity and selectivity of the molecule

for specific mGluR subtypes.

Potential Signaling Pathway Modulation by 4-(Trifluoromethoxy)-DL-phenylglycine
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Caption: Hypothetical modulation of mGluR signaling by 4-(Trifluoromethoxy)-DL-
phenylglycine.

Applications in Drug Development
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The incorporation of a trifluoromethoxy group into a phenylglycine scaffold presents several

potential advantages for drug development:

Enhanced Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of

a molecule, which can improve its ability to cross cell membranes and the blood-brain

barrier. This is a particularly desirable property for drugs targeting the central nervous

system.

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group

resistant to metabolic degradation. This can lead to a longer half-life and improved

pharmacokinetic profile of a drug candidate.

Modulation of Receptor Binding: The electronic properties of the trifluoromethoxy group can

alter the binding affinity and selectivity of the molecule for its target receptor, potentially

leading to more potent and specific drugs.

Given the established role of mGluRs in various neurological and psychiatric disorders,

including anxiety, depression, schizophrenia, and neurodegenerative diseases, 4-
(Trifluoromethoxy)-DL-phenylglycine represents a promising, yet underexplored, candidate

for further investigation in these therapeutic areas.[14][16]

Conclusion
4-(Trifluoromethoxy)-DL-phenylglycine is a synthetic amino acid with significant potential in

the field of drug discovery, largely owing to the advantageous properties of the trifluoromethoxy

group. While detailed experimental data for this specific compound remains scarce, established

synthetic methodologies for related compounds provide a clear path for its preparation. The

structural analogy to known mGluR modulators strongly suggests that this compound warrants

further investigation for its potential activity in the central nervous system. Future research

should focus on the definitive synthesis and characterization of 4-(Trifluoromethoxy)-DL-
phenylglycine, followed by comprehensive pharmacological profiling to elucidate its biological

targets and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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